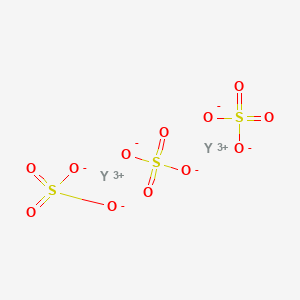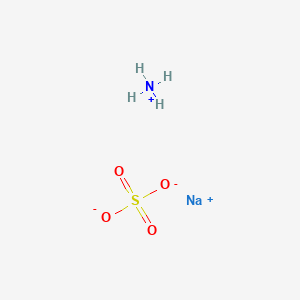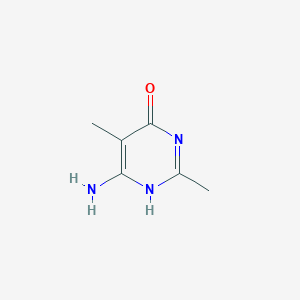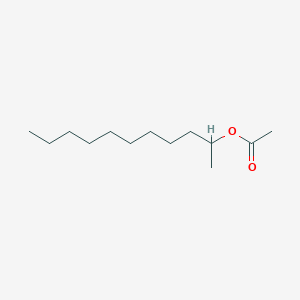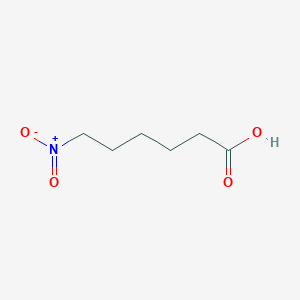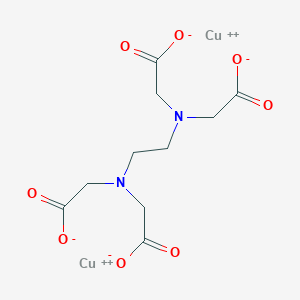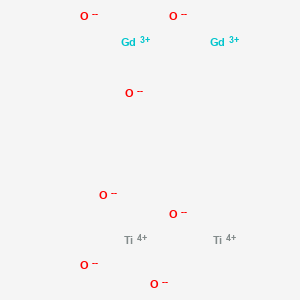
Gadolinium titanium oxide (Gd2Ti2O7)
Vue d'ensemble
Description
Gadolinium titanium oxide, with the chemical formula Gd2Ti2O7, is a pyrochlore-type compound. Pyrochlores are a class of ternary metallic oxides with the general formula A2B2O7. Gadolinium titanium oxide is known for its unique structural, optical, and magnetic properties, making it a material of significant interest in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Gadolinium titanium oxide can be synthesized using several methods, including:
Molten Salt Method: This involves mixing gadolinium oxide (Gd2O3) and titanium dioxide (TiO2) with a molten salt, such as sodium chloride (NaCl), and heating the mixture to high temperatures to facilitate the reaction.
Solid State Reaction: This method involves grinding a stoichiometric mixture of high-purity gadolinium oxide and titanium dioxide, followed by heating at high temperatures (typically around 1350°C) to form the desired compound
Combustion Process: This involves using a fuel, such as urea, to ignite a mixture of gadolinium and titanium precursors, resulting in the formation of gadolinium titanium oxide.
Industrial Production Methods: Industrial production of gadolinium titanium oxide typically involves the solid-state reaction method due to its simplicity and scalability. The process includes multiple grinding and heating steps to ensure the formation of a pure phase product .
Analyse Des Réactions Chimiques
Types of Reactions: Gadolinium titanium oxide undergoes various chemical reactions, including:
Oxidation: Gadolinium titanium oxide can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to form lower oxidation state compounds.
Substitution: Gadolinium titanium oxide can undergo substitution reactions where gadolinium or titanium atoms are replaced by other metal atoms.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as oxygen or hydrogen peroxide at elevated temperatures.
Reduction: Reducing agents like hydrogen gas or carbon monoxide are used under controlled conditions.
Substitution: Metal salts or organometallic compounds are used as reagents in substitution reactions.
Major Products:
Oxidation: Higher oxidation state oxides.
Reduction: Lower oxidation state oxides.
Substitution: Mixed metal oxides with altered properties.
Applications De Recherche Scientifique
Gadolinium titanium oxide has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique surface properties.
Medicine: Explored for its potential in drug delivery systems and as a component in theranostic applications.
Industry: Used in the development of solid oxide fuel cells (SOFCs) and as a material for high-temperature thermal barrier coatings
Mécanisme D'action
The mechanism by which gadolinium titanium oxide exerts its effects is primarily related to its structural and electronic properties. The compound crystallizes in the cubic Fd-3m space group, with gadolinium atoms bonded to oxygen atoms to form distorted hexagonal bipyramids. These structural features contribute to its unique magnetic and optical properties. The presence of oxygen vacancies and surface defects also plays a significant role in its functionality .
Comparaison Avec Des Composés Similaires
Gadolinium titanium oxide can be compared with other similar compounds, such as:
Gadolinium oxide (Gd2O3): Known for its use as a contrast agent in MRI and its strong paramagnetic properties.
Titanium dioxide (TiO2): Widely used as a photocatalyst and in various industrial applications due to its semiconducting properties.
Gadolinium-doped titanium dioxide (Gd-TiO2): Exhibits enhanced photocatalytic and magnetic properties compared to pure titanium dioxide.
Gadolinium titanium oxide stands out due to its unique combination of structural, optical, and magnetic properties, making it a versatile material for various applications.
Propriétés
IUPAC Name |
gadolinium(3+);oxygen(2-);titanium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Gd.7O.2Ti/q2*+3;7*-2;2*+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSINHRPPHLULR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ti+4].[Ti+4].[Gd+3].[Gd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Gd2O7Ti2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70923277 | |
| Record name | Gadolinium titanium(4+) oxide (2/2/7) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70923277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12024-89-4 | |
| Record name | Gadolinium titanium oxide (Gd2Ti2O7) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012024894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gadolinium titanium oxide (Gd2Ti2O7) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gadolinium titanium(4+) oxide (2/2/7) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70923277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Digadolinium dititanium heptaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.532 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


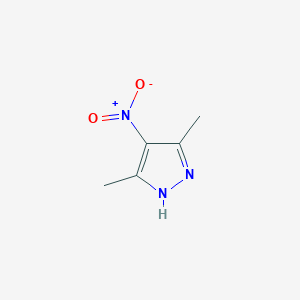
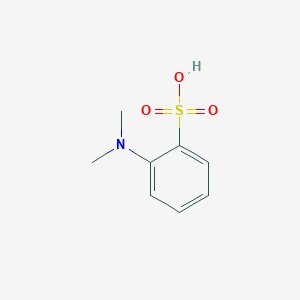

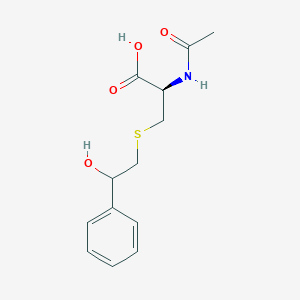
![7-Benzyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B82229.png)
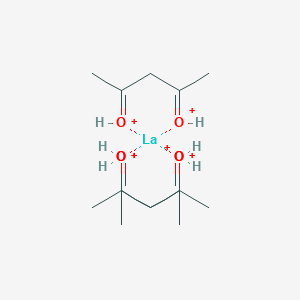
![10-hydroxy-2-methyl-8-pentyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-5-one](/img/structure/B82232.png)
